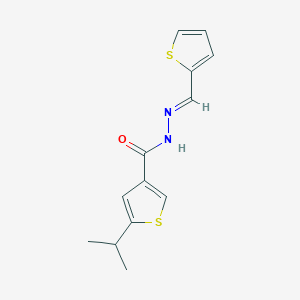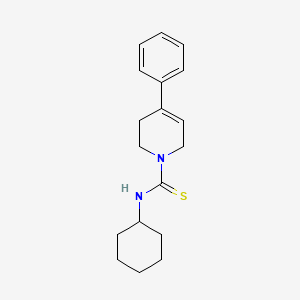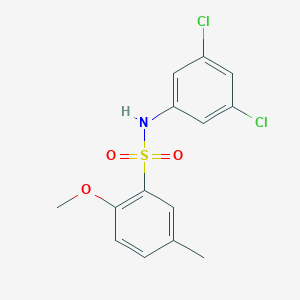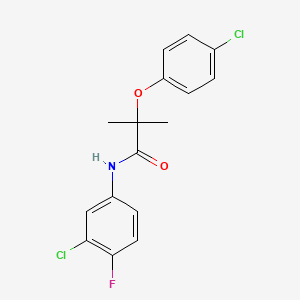![molecular formula C14H11N3O2 B5869695 3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5869695.png)
3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. In
作用机制
The mechanism of action of 3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood. However, it has been suggested that this compound may exert its effects through the inhibition of specific enzymes or signaling pathways. For example, studies have shown that this compound may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine may have a range of biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and pain in animal models of arthritis. In addition, this compound has been reported to have antioxidant properties and may protect against oxidative stress.
实验室实验的优点和局限性
One advantage of using 3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments is its potential as a versatile tool for investigating various biological processes. Its ability to inhibit specific enzymes or signaling pathways may allow researchers to gain insights into the underlying mechanisms of various diseases and physiological processes. However, one limitation of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments.
未来方向
There are numerous future directions for research on 3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine. One direction is to further investigate its potential as an anti-inflammatory and anti-cancer agent. Studies could focus on optimizing its chemical structure to enhance its potency and selectivity. Another direction is to explore its potential as a pesticide in agriculture. Studies could investigate its efficacy against various pests and its potential impact on non-target organisms. In addition, further research could be conducted to explore its potential use in materials science, such as in the development of new materials with unique properties.
合成方法
The synthesis of 3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine can be achieved through various methods, including condensation reactions, cyclization reactions, and nucleophilic substitution reactions. One common method involves the reaction of 2-(chloromethyl)-5-(phenoxymethyl)-1,3-oxazole with pyridine in the presence of a base such as potassium carbonate. This method has been reported to yield high purity and high yield of the desired product.
科学研究应用
3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine has been the subject of numerous scientific research studies due to its potential applications in various fields. In medicine, this compound has been investigated for its potential as an anti-inflammatory and anti-cancer agent. It has also been studied for its potential use as a pesticide in agriculture. In materials science, this compound has been explored for its potential use in the development of new materials with unique properties.
属性
IUPAC Name |
5-(phenoxymethyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-2-6-12(7-3-1)18-10-13-16-14(17-19-13)11-5-4-8-15-9-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPGPHIPBKGHLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-methylbenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5869616.png)
![ethyl 4-({[(2-furylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5869618.png)




![N-[2-(methylthio)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5869665.png)
![N-[4-(aminosulfonyl)benzyl]-3-methyl-2-nitrobenzamide](/img/structure/B5869673.png)

![4-methylbenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5869686.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5869691.png)
![1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole](/img/structure/B5869712.png)

